molecular formula C14H15N7O5 B2543422 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide CAS No. 450346-06-2

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide

Cat. No.: B2543422
CAS No.: 450346-06-2
M. Wt: 361.318
InChI Key: WWNFAYHXNWCLSF-UHFFFAOYSA-N
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Description

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C14H15N7O5 and its molecular weight is 361.318. The purity is usually 95%.
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Scientific Research Applications

Co-Crystal Formation and Pharmaceutical Applications

The research into the structural and thermochemical properties of various solvates and salts, including interactions with compounds like nitrofurantoin, sheds light on the potential of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide in forming molecular complexes. These complexes may offer avenues for enhancing the solubility, stability, and bioavailability of pharmaceutical compounds, providing a method for improving drug formulations without altering the pharmacological properties of the active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).

Anticancer Potential

A study focusing on the synthesis and cytotoxicity of pyrrolidinyl-quinazolinone derivatives, including compounds similar in structure to this compound, demonstrates significant cytotoxic effects on various cancer cell lines. This research highlights the molecule's potential as a scaffold for developing new anticancer agents (Hour, Yang, Lien, Kuo, & Huang, 2007).

Antimicrobial Applications

The synthesis and screening of thiazolidinone derivatives incorporating the thiazole ring, akin to the structure of this compound, indicate their efficacy in inhibiting bacterial and fungal growth. This suggests its potential utility in developing new antimicrobial agents to treat infections (Desai, Rajpara, & Joshi, 2013).

DNA Binding and Antiviral Activity

Another area of application involves the synthesis of uracil derivatives for DNA binding, indicating the potential of this compound-based compounds in genetic research or as antiviral agents. This research offers insights into the design of molecules capable of interacting with DNA, potentially leading to the development of new therapeutic agents (Mousa, Bayoumi, Korraa, Assy, & El-Kalyoubi, 2015).

Environmental Applications

Lastly, the adsorption studies of metal ions from aqueous solutions onto carbon sorbents containing pyrimidine-polyamine conjugates provide a foundation for environmental applications. This suggests that compounds with similar structural features to this compound could be used in water purification technologies to remove toxic metal ions, contributing to environmental conservation efforts (Garcia-martin, López-Garzón, Godino-Salido, Cuesta-Martos, Gutiérrez-Valero, Arranz-Mascarós, & Stoeckli-Evans, 2005).

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O5/c1-26-9-4-2-3-8(5-9)14(23)16-6-10(22)19-20-13-11(21(24)25)12(15)17-7-18-13/h2-5,7H,6H2,1H3,(H,16,23)(H,19,22)(H3,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNFAYHXNWCLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.